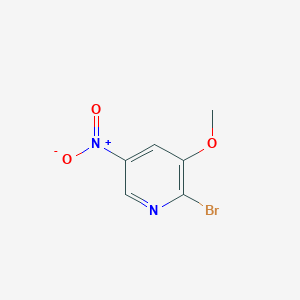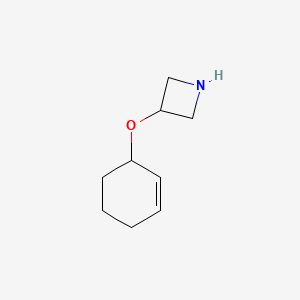
3-(Cyclohex-2-en-1-yloxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohex-2-en-1-yloxy)azetidine is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is of interest due to its unique structure, which combines a cyclohexene ring with an azetidine ring through an ether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-2-en-1-yloxy)azetidine can be achieved through various methods. One common approach involves the alkylation of azetidine with cyclohex-2-en-1-ol under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of azetidine .
. This reaction is efficient for synthesizing functionalized azetidines, although it has limited application due to inherent challenges.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and solid support catalysts can also enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
3-(Cyclohex-2-en-1-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or amines replace the leaving group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学的研究の応用
3-(Cyclohex-2-en-1-yloxy)azetidine has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
作用機序
The mechanism of action of 3-(Cyclohex-2-en-1-yloxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them reactive intermediates in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules or catalysts .
類似化合物との比較
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclohexene moiety.
Cyclohexene: A six-membered ring with a double bond, lacking the azetidine ring.
3-(Cyclohex-2-en-1-yloxy)pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of azetidine.
Uniqueness
3-(Cyclohex-2-en-1-yloxy)azetidine is unique due to its combination of a cyclohexene ring and an azetidine ring through an ether linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
3-cyclohex-2-en-1-yloxyazetidine |
InChI |
InChI=1S/C9H15NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h2,4,8-10H,1,3,5-7H2 |
InChIキー |
WYJMUWGIOIQBDB-UHFFFAOYSA-N |
正規SMILES |
C1CC=CC(C1)OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


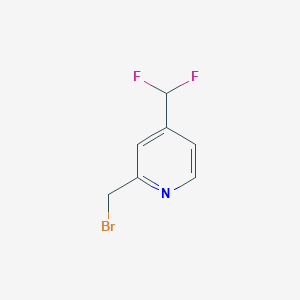


![4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078077.png)
![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
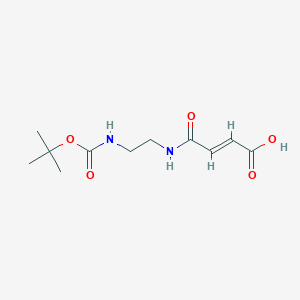
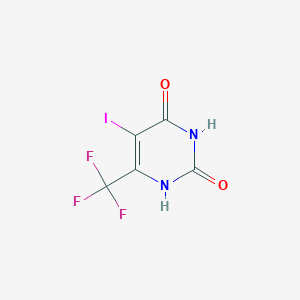

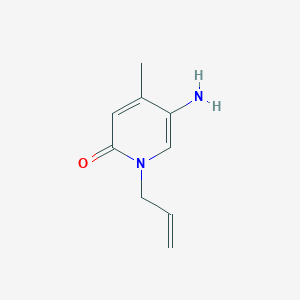
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
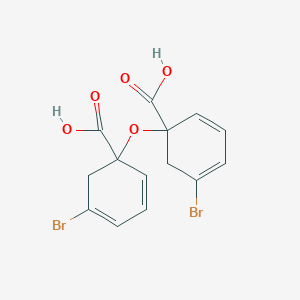
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
